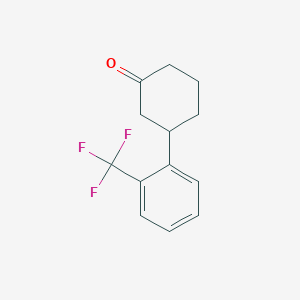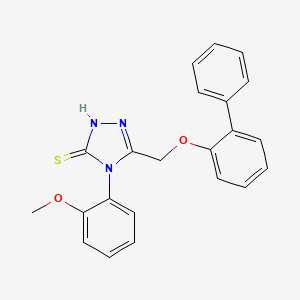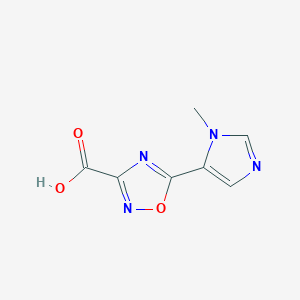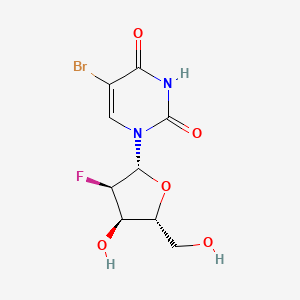
5-Bromo-2'-deoxy-2'-fluorouridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2’-deoxy-2’-fluorouridine: is a synthetic nucleoside analog that has garnered interest due to its potential antiviral properties. This compound is a 5-halo analog, which means it contains a halogen atom at the 5th position of the nucleoside structure. It is primarily used in scientific research and has shown promise as an antiviral agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2’-deoxy-2’-fluorouridine typically involves the halogenation of a nucleoside precursor. The process begins with the protection of the hydroxyl groups on the nucleoside, followed by the introduction of the bromine and fluorine atoms at specific positions. The reaction conditions often require the use of halogenating agents such as bromine or N-bromosuccinimide (NBS) and fluorinating agents like diethylaminosulfur trifluoride (DAST). The final step involves deprotection to yield the desired compound .
Industrial Production Methods: Industrial production methods for 5-Bromo-2’-deoxy-2’-fluorouridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for protection, halogenation, and deprotection steps helps in maintaining the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-2’-deoxy-2’-fluorouridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove the halogen atoms.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding uridine analog
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed
Major Products Formed:
Substitution Products: Various substituted nucleosides depending on the reagent used.
Oxidation Products: Oxidized derivatives of the nucleoside.
Reduction Products: Dehalogenated nucleosides
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Bromo-2’-deoxy-2’-fluorouridine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study DNA synthesis and repair mechanisms. It is incorporated into DNA during replication, allowing researchers to track and analyze cell proliferation and DNA damage responses .
Medicine: In medicine, 5-Bromo-2’-deoxy-2’-fluorouridine has shown potential as an antiviral agent. It inhibits the replication of certain viruses by interfering with their DNA synthesis. This makes it a candidate for the development of antiviral drugs .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a reagent in various chemical processes. Its ability to undergo multiple chemical reactions makes it valuable in the synthesis of complex organic compounds .
Wirkmechanismus
The mechanism of action of 5-Bromo-2’-deoxy-2’-fluorouridine involves its incorporation into viral DNA during replication. Once incorporated, it disrupts the normal function of the viral DNA, leading to the inhibition of viral replication. The compound targets viral DNA polymerases, which are essential for the replication of viral genomes. By inhibiting these enzymes, 5-Bromo-2’-deoxy-2’-fluorouridine effectively halts the spread of the virus .
Vergleich Mit ähnlichen Verbindungen
5-Fluoro-2’-deoxyuridine: Another nucleoside analog with antiviral properties.
5-Bromo-2’-deoxyuridine: A brominated analog used in DNA synthesis studies.
5-Iodo-2’-deoxyuridine: An iodinated analog with antiviral and anticancer properties.
Comparison: 5-Bromo-2’-deoxy-2’-fluorouridine is unique due to the presence of both bromine and fluorine atoms in its structure. This dual halogenation provides it with distinct chemical and biological properties compared to its analogs. For instance, the fluorine atom enhances its stability and resistance to enzymatic degradation, while the bromine atom contributes to its antiviral activity .
Eigenschaften
Molekularformel |
C9H10BrFN2O5 |
|---|---|
Molekulargewicht |
325.09 g/mol |
IUPAC-Name |
5-bromo-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10BrFN2O5/c10-3-1-13(9(17)12-7(3)16)8-5(11)6(15)4(2-14)18-8/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5-,6-,8-/m1/s1 |
InChI-Schlüssel |
WFOXFPXBLFRFHB-UAKXSSHOSA-N |
Isomerische SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F)Br |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


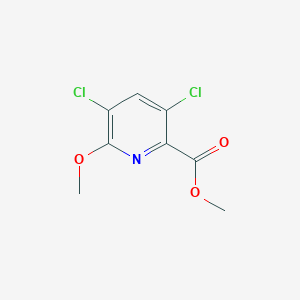


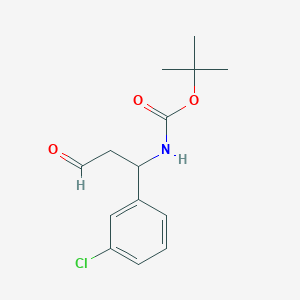


![N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride](/img/structure/B13085753.png)

![2-amino-1-[(3S)-3-[methyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one](/img/structure/B13085764.png)
![7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B13085770.png)
